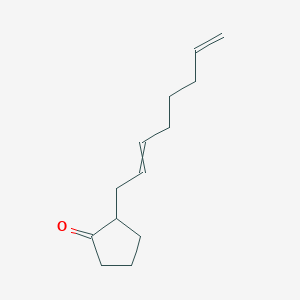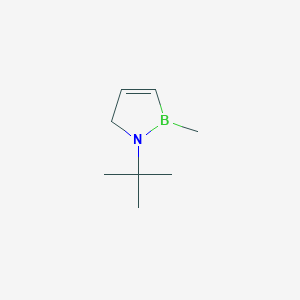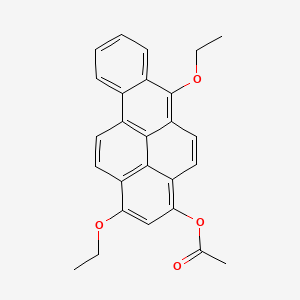
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate is a chemical compound with the molecular formula C26H22O4 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential health hazards
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate typically involves the acetylation of 1,6-diethoxybenzo(a)pyrene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
化学反应分析
Types of Reactions
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydroxy or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroxy and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and photostability.
作用机制
The mechanism of action of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its environmental persistence and potential health hazards.
1,6-Diethoxybenzo(a)pyrene: A precursor in the synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate.
Benzo(a)pyrene-3,6-dione: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties The presence of ethoxy groups and an acetate moiety enhances its solubility and reactivity compared to its parent compound, benzo(a)pyrene
属性
CAS 编号 |
74192-55-5 |
|---|---|
分子式 |
C26H22O4 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
(1,6-diethoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C26H22O4/c1-4-28-22-14-23(30-15(3)27)20-12-13-21-24-17(10-11-19(22)25(20)24)16-8-6-7-9-18(16)26(21)29-5-2/h6-14H,4-5H2,1-3H3 |
InChI 键 |
QTAJOVLVINQNEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
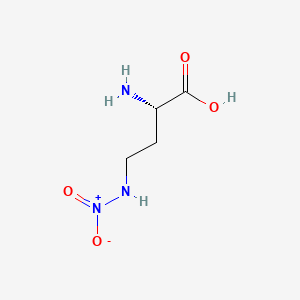
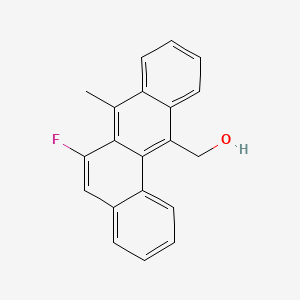
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
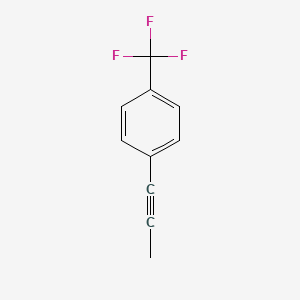

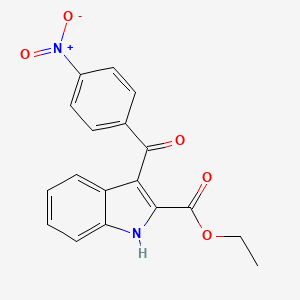
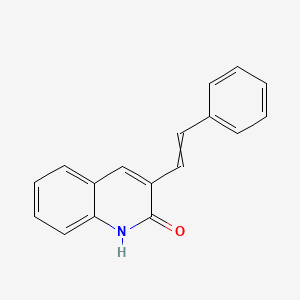
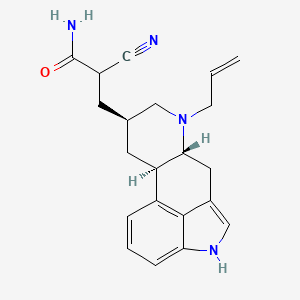
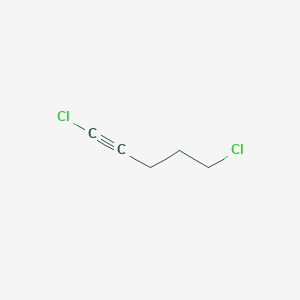
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
